5-(4-Methoxyphenylamino)-1-pentanol
Description
5-(4-Methoxyphenylamino)-1-pentanol is an amino alcohol derivative featuring a pentanol backbone substituted at the fifth carbon with a 4-methoxyphenylamino group. This compound’s methoxyphenyl group confers unique electronic and steric properties, distinguishing it from analogs with alternative substituents (e.g., Boc-protected amines, alkylamino groups, or heterocyclic moieties) .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-(4-methoxyanilino)pentan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-15-12-7-5-11(6-8-12)13-9-3-2-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3 |
InChI Key |
CWIPMNLADQORRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Key analogs and their substituents are compared below:
*Note: Data for this compound is inferred based on structural analogs.
Key Observations:
- Reactivity: Unlike the Boc-protected amine (stable under basic conditions), the methoxyphenylamino group may participate in electrophilic aromatic substitution or hydrogen bonding due to the methoxy oxygen .
- Biological Implications: The methylnitrosamino group in CAS 887407-09-2 is a known mutagen, whereas the methoxyphenyl group in the target compound is less likely to pose carcinogenic risks .
Physicochemical and Application-Based Comparisons
Solubility and Lipophilicity:
- 5-(Boc-amino)-1-pentanol: Higher solubility in organic solvents due to the Boc group; used as a synthetic intermediate in peptide chemistry .
- 5-(Diethylamino)-1-pentanol: Increased lipophilicity (logP ~2.1) favors membrane permeability, making it relevant in surfactant formulations .
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